2-(Difluoromethyl)-6-fluorobenzonitrile
Overview
Description
2-(Difluoromethyl)-6-fluorobenzonitrile: is an organic compound that features both difluoromethyl and fluorobenzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as 6-fluorobenzonitrile, using difluoromethylating agents like difluoromethyl phenyl sulfide or difluoromethyl sulfone . The reaction conditions often involve the use of a base, such as sodium bicarbonate, and a photocatalyst, such as Ir(ppy)3, under irradiation with blue LEDs .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-6-fluorobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and selectivity of the reactions, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-6-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-fluorobenzonitrile
- 2-(Difluoromethyl)-4-fluorobenzonitrile
- 2-(Difluoromethyl)-6-chlorobenzonitrile
Comparison:
- Uniqueness: 2-(Difluoromethyl)-6-fluorobenzonitrile is unique due to the specific positioning of the difluoromethyl and fluorobenzonitrile groups, which can influence its reactivity and interaction with biological targets .
- Properties: Compared to trifluoromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it a versatile moiety in drug design .
Properties
IUPAC Name |
2-(difluoromethyl)-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHYBNMZWIWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261442-19-6 | |
Record name | 2-(Difluoromethyl)-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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